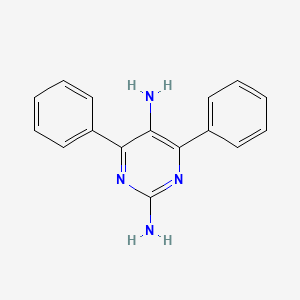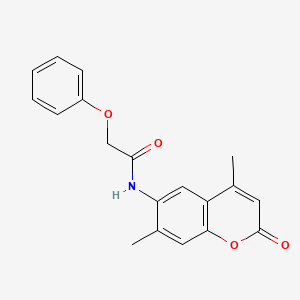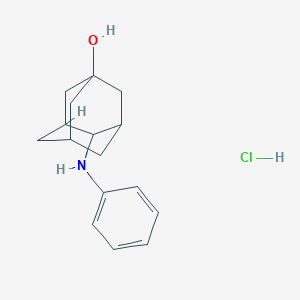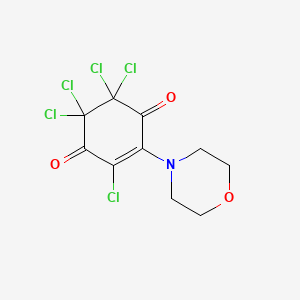![molecular formula C16H15ClO3 B4894098 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde, commonly known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzaldehyde derivatives and has a molecular formula of C16H15ClO3.
作用机制
The mechanism of action of CPBA is not fully understood. However, studies have shown that CPBA induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
CPBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CPBA induces apoptosis in cancer cells, inhibits the activity of NF-κB, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPBA exhibits anti-tumor activity in animal models.
实验室实验的优点和局限性
CPBA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, CPBA has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other organic compounds.
未来方向
There are several future directions for the study of CPBA. One direction is to further investigate its potential as an anti-cancer agent and anti-inflammatory agent. Another direction is to explore its potential use in material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of CPBA and its biochemical and physiological effects.
Conclusion
In conclusion, CPBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been extensively studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and building block for the synthesis of organic materials. CPBA exhibits various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for the study of CPBA, including further investigation of its potential as an anti-cancer agent and exploration of its potential use in material science and catalysis.
合成方法
CPBA can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with propargyl alcohol to form 3-(4-chlorophenoxy)prop-1-yne. This intermediate is then reacted with benzaldehyde in the presence of a base to produce CPBA. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
CPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, CPBA has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In material science, CPBA has been used as a building block for the synthesis of various organic materials. In catalysis, CPBA has been used as a catalyst for various organic reactions.
属性
IUPAC Name |
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c17-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-1-4-13(16)12-18/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGKCILCVUQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenoxy)propoxy]benzaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)


![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)


![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)

![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)